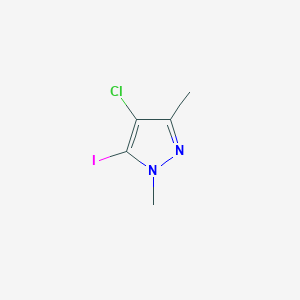

4-chloro-5-iodo-1,3-dimethyl-1H-pyrazole

Description

Properties

Molecular Formula |

C5H6ClIN2 |

|---|---|

Molecular Weight |

256.47g/mol |

IUPAC Name |

4-chloro-5-iodo-1,3-dimethylpyrazole |

InChI |

InChI=1S/C5H6ClIN2/c1-3-4(6)5(7)9(2)8-3/h1-2H3 |

InChI Key |

POAWFWBIFRPDPF-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=C1Cl)I)C |

Canonical SMILES |

CC1=NN(C(=C1Cl)I)C |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazole derivatives, including 4-chloro-5-iodo-1,3-dimethyl-1H-pyrazole, exhibit promising anticancer activities. These compounds have been studied for their ability to inhibit specific molecular targets involved in cancer progression. For instance, some pyrazoles act as inhibitors of the Hsp90 chaperone, which is crucial for the stability of several oncogenic proteins .

Agricultural Applications

In agricultural chemistry, pyrazole derivatives are explored for their role as herbicides and fungicides. The compound's structure allows it to interact with plant growth regulators or inhibit specific enzymes critical for plant development. This application is particularly relevant in developing selective herbicides that minimize damage to crops while effectively controlling weed populations.

Material Science

This compound is also being investigated for its properties as a building block in organic synthesis and materials science. Its reactivity allows it to participate in various coupling reactions that are essential for creating complex organic molecules. This makes it a valuable intermediate in synthesizing polymers and other advanced materials.

Case Study 1: Anticancer Research

A study focused on the synthesis of pyrazole derivatives demonstrated that certain modifications to the pyrazole ring could enhance anticancer activity against prostate cancer cells. The study found that compounds similar to this compound showed significant inhibition of cell proliferation in vitro .

Case Study 2: Agricultural Efficacy

Field trials assessing the herbicidal activity of pyrazole-based compounds indicated that formulations containing this compound effectively controlled a range of broadleaf weeds without harming cereal crops. These results suggest its potential as a selective herbicide .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen Type and Position

The position and identity of halogens significantly influence reactivity and biological activity:

- 5-Chloro-1,3-dimethyl-1H-pyrazole : Lacks iodine but exhibits potent antifungal activity (100% inhibition against Gibberella zeae), highlighting the importance of chlorine at position 5 .

- Isostructural Chloro vs. Bromo Derivatives : In thiazole-pyrazole hybrids, chloro derivatives (e.g., compound 4 ) display stronger antimicrobial activity than bromo analogs (e.g., compound 5 ), suggesting halogen size and polarizability modulate bioactivity .

- 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine Hydrochloride: Replacement of iodine with an amino group shifts applications toward pharmaceutical intermediates, emphasizing functional group versatility .

Spectroscopic and Physical Properties

Iodine's electronegativity and mass induce distinct ¹³C NMR shifts (e.g., C-4 at δ 60.8 in the iodo-chloro-pyrazole vs. δ 122.7 in 4-chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde) .

Crystal Structure and Intermolecular Interactions

Preparation Methods

Reaction Protocol

-

Starting material : 5-Chloro-1,3-dimethyl-1H-pyrazole

-

Reagents : I₂ (15.3 mmol), HIO₃ (3.8 mmol)

-

Solvent : Glacial acetic acid (10 mL)

-

Conditions : Reflux at 120°C for 4 hours

-

Workup : Neutralization with 2N NaOH, extraction with dichloromethane, column chromatography (light petroleum–ethyl acetate, 10:1)

Key Observations

-

Regioselectivity : Iodination occurs exclusively at the 4-position of the pyrazole ring, attributed to the electron-donating methyl groups at positions 1 and 3, which activate the adjacent carbon for electrophilic attack.

-

Role of HIO₃ : Acts as an oxidizing agent, regenerating iodine radicals to sustain the reaction and minimize polyiodination.

-

Purification Challenges : Column chromatography is essential to isolate the product from unreacted iodine and byproducts.

Oxidative Iodination with I₂/K₂CO₃/H₂O₂ in Aqueous Medium

An alternative method, disclosed in CN104447558A, employs an aqueous system with potassium carbonate (K₂CO₃) and hydrogen peroxide (H₂O₂) to facilitate iodination. This approach emphasizes environmental sustainability by avoiding organic solvents.

Key Observations

-

Solvent Advantage : Water reduces toxicity and simplifies waste management compared to acetic acid.

-

Oxidizing System : H₂O₂ ensures iodine remains in the active I⁺ form, enhancing electrophilicity.

-

Regiochemical Control : The chloro group at position 4 directs iodination to position 5 through meta-directing effects, contrasting with the ortho/para-directing methyl groups.

Comparative Analysis of Synthesis Methods

Advantages and Limitations

-

Acetic Acid Method : Higher demonstrated yield (75%) but requires hazardous solvents and complex purification.

-

Aqueous Method : Environmentally friendly but lacks explicit yield data and may require optimization for chloro-substituted substrates.

Reaction Mechanisms and Regiochemical Considerations

Electrophilic Aromatic Substitution (EAS)

Iodination proceeds via EAS, where iodine (I⁺) acts as the electrophile. The directing effects of substituents dictate regioselectivity:

-

Methyl Groups (1,3-positions) : Electron-donating (+I effect) activate ortho/para positions.

-

Chloro Group (4-position) : Electron-withdrawing (-I effect) deactivates the ring but directs meta substitution.

In the acetic acid method, methyl groups dominate, leading to iodination at position 4. Conversely, in the aqueous method, the chloro group’s meta-directing influence positions iodine at 5.

Optimization Strategies and Scalability

Enhancing Yield

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.